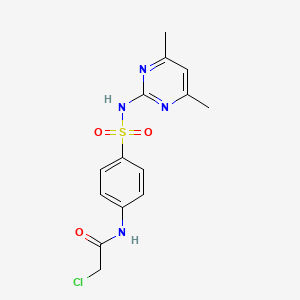

2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O3S/c1-9-7-10(2)17-14(16-9)19-23(21,22)12-5-3-11(4-6-12)18-13(20)8-15/h3-7H,8H2,1-2H3,(H,18,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELBEZWMFXZILY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common method is the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave-assisted conditions. This method allows for the formation of 2-anilinopyrimidines, which can then be further modified to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include the use of catalysts and controlled reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural features may make it suitable for targeting specific biological pathways or receptors.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its properties may be exploited to enhance the performance of various industrial processes.

Mechanism of Action

The mechanism by which 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4,6-dimethylpyrimidine substituent. Key analogues include:

- Chloroacetamide vs. Benzamide: The chloroacetamide group in the target compound increases electrophilicity, favoring nucleophilic interactions absent in benzamide derivatives .

Physicochemical Properties

- Solubility : The target’s higher lipophilicity (due to dimethylpyrimidine) may reduce aqueous solubility compared to Compound 8 .

Biological Activity

2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and structure-activity relationships.

Chemical Structure

The compound features a chloro group and a sulfamoyl moiety linked to a pyrimidine derivative, which is significant for its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in bacterial growth and inflammatory responses. Studies have indicated that the sulfamoyl group plays a crucial role in mimicking para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria, similar to other sulfonamide antibiotics .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Escherichia coli | 31.25 - 125 |

| Pseudomonas aeruginosa | 62.5 - 250 |

These results suggest that the compound has a broad spectrum of activity, particularly against resistant strains like MRSA .

Case Studies

- In Vitro Studies : A study evaluated the compound's effectiveness against various bacterial strains. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, supporting its potential as a therapeutic agent for treating infections caused by resistant bacteria .

- In Vivo Studies : Animal models treated with the compound showed reduced inflammation and bacterial load in tissues infected with Staphylococcus aureus. This highlights its dual role in combating infections while also modulating inflammatory responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the pyrimidine ring and the sulfamoyl group can significantly influence its biological activity. For instance:

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-thio-4,6-dimethylpyrimidine reacts with chloroacetamide derivatives in refluxing ethanol (40 mL) under controlled temperature (70–80°C). Crystallization is achieved using slow evaporation of a chloroform-acetone (1:5 v/v) solution .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. X-ray crystallography provides definitive confirmation of molecular geometry, with refinement software like SHELXL2016 and visualization tools like PLATON used to resolve bond lengths and angles .

Q. How does the compound’s stability vary under different laboratory conditions?

The compound is stable under standard conditions (25°C, dry environment) but degrades under extreme pH (<3 or >10) or prolonged UV exposure. Stability assays using HPLC or TLC are recommended for long-term storage studies .

Q. What are the key structural features revealed by crystallographic data?

The molecule adopts a folded conformation stabilized by intramolecular N–H⋯N hydrogen bonds. Pyrimidine and phenyl rings are inclined at angles between 42.25° and 67.84°, depending on substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when comparing molecular conformations?

Discrepancies in dihedral angles or hydrogen bonding patterns (e.g., 59.70° vs. 62.18° in polymorphic forms) are resolved using comparative analysis of Cambridge Structural Database entries and refinement of thermal displacement parameters (Ueq) with SHELXL. Multi-conformational models may be applied for disordered regions .

Q. What experimental design strategies optimize yield in multi-step syntheses?

Use sequential reaction monitoring via TLC to isolate intermediates. Catalytic additives (e.g., triethylamine) enhance sulfonamide bond formation. Solvent optimization (e.g., ethanol over DMF) reduces byproducts .

Q. How can computational modeling predict bioactivity against specific targets?

Molecular docking (AutoDock Vina) and pharmacophore mapping assess interactions with enzymes like dihydrofolate reductase. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites for derivatization .

Q. What methodologies address low solubility in pharmacological assays?

Co-solvent systems (e.g., DMSO:PBS mixtures) or nanoformulation (liposomal encapsulation) improve aqueous solubility. Dynamic Light Scattering (DLS) validates particle size distribution .

Q. How do steric and electronic effects influence derivatization outcomes?

Substituents at the pyrimidine 4,6-positions modulate reactivity. Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the acetamide sulfur, facilitating nucleophilic substitutions. Steric hindrance from methyl groups requires optimized reaction times .

Q. What strategies validate target engagement in cellular studies?

Competitive binding assays (e.g., fluorescence polarization) and CRISPR-Cas9 knockout models confirm specificity. Proteomic profiling (LC-MS/MS) identifies off-target interactions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on biological activity across studies?

Variations in assay conditions (e.g., cell line viability, serum concentration) may explain discrepancies. Meta-analysis using standardized protocols (e.g., NIH Guidelines) and dose-response curve normalization are critical .

Q. Why do crystallographic studies report divergent hydrogen-bonding networks?

Polymorphic forms (e.g., monoclinic vs. triclinic systems) arise from solvent polarity during crystallization. Hirshfeld surface analysis quantifies intermolecular interactions to clarify these differences .

Methodological Tables

Table 1: Key Crystallographic Parameters

| Parameter | Value (Monoclinic P2₁/c) | Source |

|---|---|---|

| Unit cell dimensions | a=18.220 Å, b=8.118 Å, c=19.628 Å | |

| Dihedral angle (pyrimidine-phenyl) | 42.25°–67.84° | |

| R-factor (refinement) | 0.050 (F² > 2σ(F²)) |

Table 2: Synthetic Optimization Parameters

| Condition | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction temperature | 70–80°C | Maximizes SN2 efficiency |

| Solvent ratio (CHCl3:acetone) | 1:5 v/v | Enhances crystal purity |

| Catalyst (Triethylamine) | 1.5 equiv | Reduces sulfonate byproducts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.